5-Amino-2-naphthalenesulfonic acid
Overview
Description
5-Amino-2-naphthalenesulfonic acid: is an organic compound with the molecular formula C10H9NO3S and a molecular weight of 223.25 g/mol. This compound is characterized by a naphthalene ring substituted with an amino group at the 5-position and a sulfonic acid group at the 2-position.
Synthetic Routes and Reaction Conditions:
Nitration of Naphthalene: The synthesis of this compound often begins with the nitration of naphthalene to produce 2-naphthylamine. This is followed by sulfonation to introduce the sulfonic acid group.
Reduction of Nitro Compounds: Another method involves the reduction of nitro compounds derived from naphthalene to produce the amino group.
Industrial Production Methods: The industrial production of this compound typically involves large-scale nitration and sulfonation processes, often using sulfuric acid and nitric acid as reagents. The reaction conditions are carefully controlled to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as naphthalene-1,5,8-trisulfonic acid.
Reduction: Reduction reactions can convert the sulfonic acid group into a sulfide or thiol group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like hydrogen gas and iron powder are often used.
Substitution: Various electrophiles and nucleophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Naphthalene-1,5,8-trisulfonic acid
Reduction Products: Naphthalene-1,5-diamine
Substitution Products: Various substituted naphthalenes
Scientific Research Applications
Chemistry: 5-Amino-2-naphthalenesulfonic acid is used as a precursor in the synthesis of dyes, pigments, and other chemical compounds. Biology: It is employed in biochemical assays and the study of enzyme activities, particularly in the detection of nitrate reductase and nitrate reduction by anaerobic bacteria. Medicine: The compound is used in the development of pharmaceuticals and as a reagent in medical research. Industry: It finds applications in the production of plastics, resins, and other industrial materials.
Mechanism of Action
The mechanism by which 5-Amino-2-naphthalenesulfonic acid exerts its effects depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, affecting their activity. The molecular targets and pathways involved are typically related to the specific biochemical processes being studied.
Comparison with Similar Compounds
4-Amino-1-naphthalenesulfonic acid
8-Amino-2-naphthalenesulfonic acid
Sulfanilic acid
Uniqueness: 5-Amino-2-naphthalenesulfonic acid is unique in its specific substitution pattern on the naphthalene ring, which influences its reactivity and applications compared to other similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-aminonaphthalene-2-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c11-10-3-1-2-7-6-8(15(12,13)14)4-5-9(7)10/h1-6H,11H2,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPJYQYRSWYIGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059497 | |
Record name | 2-Naphthalenesulfonic acid, 5-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059497 | |
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Molecular Weight |
223.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119-79-9, 51548-48-2 | |
Record name | 5-Amino-2-naphthalenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119-79-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,6-Cleve's acid | |
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Record name | (5Or8)-aminonaphthalene-2-sulphonic acid | |
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Record name | 5-aminonaphthalene-2-sulfonic acid | |
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Record name | 1,6-Cleve's acid | |
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Record name | 1,6-Cleve's acid | |
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Record name | 2-Naphthalenesulfonic acid, 5-amino- | |
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Record name | 2-Naphthalenesulfonic acid, 5-amino- | |
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Record name | 5-aminonaphthalene-2-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.956 | |
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Record name | (5or8)-aminonaphthalene-2-sulphonic acid | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.046 | |
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Record name | 1-NAPHTHYLAMINE-6-SULFONIC ACID | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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